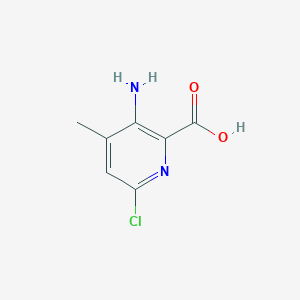

3-Amino-6-chloro-4-methylpicolinic acid

Description

BenchChem offers high-quality 3-Amino-6-chloro-4-methylpicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-6-chloro-4-methylpicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-chloro-4-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-3-2-4(8)10-6(5(3)9)7(11)12/h2H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAKKZSHZTWQKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Amino-6-chloro-4-methylpicolinic Acid: Physicochemical Profile & Application Guide

Executive Summary

3-Amino-6-chloro-4-methylpicolinic acid (CAS: 1073182-76-9) is a highly specialized pyridine scaffold used primarily as an intermediate in the synthesis of next-generation agrochemicals (auxinic herbicides) and small-molecule therapeutics (kinase inhibitors).[1][2] Its unique substitution pattern—combining an electron-withdrawing chlorine, a steric methyl group, and a reactive amino moiety on a picolinic acid core—makes it a critical building block for modulating potency and metabolic stability in bioactive molecules.

This guide provides a technical breakdown of its physicochemical properties, synthetic utility, and handling protocols for research and development applications.

Physicochemical Profile

The following data aggregates experimental values from patent literature and predictive models calibrated for polysubstituted pyridines.

Core Identity & Properties[1]

| Property | Value / Description |

| Chemical Name | 3-Amino-6-chloro-4-methylpyridine-2-carboxylic acid |

| CAS Number | 1073182-76-9 |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | >150 °C (Decomposition likely) [Note 1] |

| Boiling Point | Not applicable (decomposes prior to boiling) |

| Density (Predicted) | 1.45 ± 0.1 g/cm³ |

| Acidity (pKa) | pKa₁ (COOH): ~2.5 – 3.0pKa₂ (Pyridine N/NH₂): ~0.5 – 1.5 (Suppressed by 6-Cl and 2-COOH) |

Note 1: Exact experimental melting points are rarely reported in open literature for this specific intermediate due to its proprietary use. Structural analogs (e.g., Aminopyralid) typically melt/decompose in the 160–180°C range.

Solubility & Solution Chemistry

The compound exhibits amphoteric behavior due to the presence of both a carboxylic acid and an amine.

| Solvent | Solubility Rating | Notes |

| Water (Neutral pH) | Sparingly Soluble | Poor solubility due to zwitterionic character and lipophilic Cl/Me groups. |

| Water (Basic pH > 8) | Soluble | Forms the carboxylate salt (e.g., with NaOH or KOH). |

| DMSO / DMF | Soluble | Preferred solvents for stock solutions (>10 mg/mL). |

| Methanol / Ethanol | Moderately Soluble | Solubility improves with heating. |

| Dichloromethane | Insoluble | -- |

Structural Characterization (Spectroscopy)[3]

For researchers validating the identity of synthesized or purchased material, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Reference: TMS at 0.00 ppm)

-

δ 13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ). Often broadened or invisible depending on water content.[3]

-

δ 7.55 ppm (s, 1H): Aromatic proton at position C5. This is a sharp singlet as it has no adjacent protons for coupling.

-

δ 6.50 – 7.00 ppm (br s, 2H): Exchangable amino protons (-NH ₂). Chemical shift varies with concentration.

-

δ 2.25 ppm (s, 3H): Methyl group at position C4 (-CH ₃).

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Major Ion: [M+H]⁺ = 187.02 m/z.

-

Isotope Pattern: Distinct chlorine signature showing M (187) and M+2 (189) peaks in a roughly 3:1 intensity ratio.

Synthetic Utility & Reaction Pathways[4][5]

This compound is rarely the final product; it serves as a scaffold. The 2-COOH group directs auxinic activity in herbicides, while the 3-NH₂ and 6-Cl positions allow for further diversification (e.g., Sandmeyer reactions, Buchwald-Hartwig couplings).

Synthesis of the Core Scaffold

The synthesis of highly substituted picolinic acids is complex. A validated route described in recent patent literature (e.g., for HPK1 inhibitors) involves the functionalization of a bromo-precursor.

Figure 1: Synthetic pathway via Suzuki coupling of a bromo-intermediate, followed by ester hydrolysis.

Downstream Applications

-

Kinase Inhibitors: The pyridine ring serves as a hinge binder in ATP-competitive inhibitors. The 3-amino group often forms hydrogen bonds with the kinase hinge region.

-

Agrochemicals: Used as a precursor for "Arylex" class herbicides (e.g., Halauxifen analogs), where the picolinic acid moiety mimics the natural plant hormone indole-3-acetic acid (IAA).

Handling, Stability & Safety Protocol

Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Keep under inert gas (Nitrogen/Argon) if storing for >6 months to prevent oxidation of the amino group.

-

Hygroscopicity: The compound is potentially hygroscopic.[3] Store in a desiccator or tightly sealed container.

Handling Protocol

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle all powders in a chemical fume hood to avoid inhalation.

-

Spill Cleanup: Sweep up solid material carefully to avoid dust generation. Wipe surface with 10% acetone followed by soap and water.

References

-

World Intellectual Property Organization (WIPO). (2023). Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors. WO2023201185A1.

-

European Patent Office. (2022). Small Molecule Inhibitors of NF-KB Inducing Kinase. EP 3976597 B1.

-

BLD Pharm. (n.d.).[1][2][4] Product SDS: 3-Amino-6-chloro-4-methylpicolinic acid. Retrieved from bldpharm.com.

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: Pyridine Derivatives. Retrieved from sigmaaldrich.com.

Sources

- 1. 866807-26-3|Methyl 3-amino-6-chloropicolinate|BLD Pharm [bldpharm.com]

- 2. 866807-27-4|3-Amino-6-chloropyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 더랩케미칼 - 3-Amino-6-chloro-4-methylpicolinic acid-R119685 [thelabchemical.com]

- 4. 1352886-80-6|Methyl 5-amino-6-chloropicolinate|BLD Pharm [bldpharm.com]

Biological activity of 3-Amino-6-chloro-4-methylpicolinic acid derivatives

Technical Guide: Biological Potential & Synthetic Utility of 3-Amino-6-chloro-4-methylpicolinic Acid Scaffolds

Executive Summary

3-Amino-6-chloro-4-methylpicolinic acid (CAS: 1073182-76-9) is a highly specialized heterocyclic building block characterized by a dense functionalization pattern on the pyridine ring. Unlike its commercially ubiquitous isomers (e.g., the herbicide Aminopyralid), this 3-amino isomer has emerged as a critical intermediate in the synthesis of next-generation immuno-oncology therapeutics , specifically HPK1 (Hematopoietic Progenitor Kinase 1) inhibitors .

While structurally homologous to auxinic herbicides, its primary utility in contemporary research lies in its ability to undergo regioselective cross-coupling and cyclization reactions to form fused bicyclic systems (e.g., pyrido[3,2-d]pyrimidines). This guide details the molecule's chemical basis, its pivotal role in kinase inhibitor design, and theoretical implications for agrochemical discovery.

Chemical Basis & Structure-Activity Relationship (SAR)

The scaffold presents a unique "push-pull" electronic system ideal for molecular recognition in protein binding pockets.

| Feature | Chemical Function | Biological Implication |

| 2-Carboxylic Acid | H-bond acceptor/donor; Zinc binding | Critical for anchoring in ATP-binding pockets (Pharma) or TIR1 receptor (Agro). |

| 3-Amino Group | H-bond donor; Nucleophile | Facilitates cyclization to form fused rings; forms hinge-binding motifs in kinases. |

| 4-Methyl Group | Hydrophobic bulk | Fills hydrophobic sub-pockets (e.g., Gatekeeper residues in kinases). |

| 6-Chloro Atom | Electron-withdrawing; Leaving group | Enables Suzuki/Buchwald couplings for library expansion; enhances metabolic stability. |

Comparative SAR: Pharma vs. Agro

-

Pharma (Kinase Inhibitors): The 3-amino and 2-carboxyl groups are often cyclized to form a pyrido[3,2-d]pyrimidine core. This fused system mimics the adenine ring of ATP, allowing the inhibitor to compete for the kinase active site.

-

Agro (Auxin Mimics): Classic auxinic herbicides (Picloram, Aminopyralid) feature the amino group at the 4-position . The 3-amino placement in this scaffold alters the vector of engagement with the TIR1 receptor, potentially offering a novel resistance-breaking profile, though with likely reduced potency compared to 4-amino analogs.

Primary Application: HPK1 Inhibition (Immuno-Oncology)

Target: Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1). Mechanism: HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 enhances T-cell proliferation and cytokine secretion, turning "cold" tumors "hot."

Mechanism of Action (MoA)

Derivatives of 3-amino-6-chloro-4-methylpicolinic acid function as ATP-competitive inhibitors . By blocking the ATP-binding pocket of HPK1, these compounds prevent the phosphorylation of SLP-76, thereby removing the "brake" on the immune system.

Figure 1: HPK1 Signaling & Inhibition Pathway

Caption: Inhibition of HPK1 prevents SLP-76 degradation, sustaining T-cell activation.[1]

Experimental Protocols

Protocol A: Synthesis of Pyrido[3,2-d]pyrimidine Intermediate

Context: This protocol demonstrates the utility of the 6-chloro handle for scaffold elaboration via Suzuki coupling, a critical step in generating HPK1 inhibitors [1].

Reagents:

-

Substrate: 3-Amino-6-chloro-4-methylpicolinic acid (1.0 eq)[1][2]

-

Coupling Partner: 4-Fluorophenylboronic acid (1.5 eq)[2]

-

Catalyst: Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (0.3 eq)[2]

-

Solvent: 1,4-Dioxane : Water (5:1 v/v)

Workflow:

-

Preparation: Charge a microwave vial with the substrate, boronic acid, base, and catalyst.

-

Inerting: Seal the vial and purge with Nitrogen (

) for 5 minutes. -

Solvation: Add degassed Dioxane/Water mixture via syringe.

-

Reaction: Irradiate in a microwave reactor at 100°C for 1 hour .

-

Work-up: Dilute with ethyl acetate, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane:EtOAc gradient).

Figure 2: Synthetic Workflow for Scaffold Elaboration

Caption: Transformation of the picolinic acid scaffold into a bioactive bicyclic core.

Protocol B: In Vitro HPK1 Kinase Assay

Context: Validating the biological activity of the synthesized derivative.

-

Buffer Prep: 20 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM -

Enzyme: Recombinant human HPK1 (hHPK1).

-

Substrate: Myelin Basic Protein (MBP) or synthetic peptide substrate.

-

Reaction:

-

Incubate compound (serial dilutions in DMSO) with HPK1 enzyme for 20 mins.

-

Initiate reaction by adding ATP (

concentration) and Substrate. -

Incubate for 60 mins at Room Temperature.

-

-

Detection: ADP-Glo™ Kinase Assay (Promega) or

-ATP radiometric filtration. -

Analysis: Calculate

using a 4-parameter logistic fit.

References

-

Merck Patent GmbH. (2023).[1] Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors.[1][2] WO2023201185A1.[1][2] World Intellectual Property Organization.[1][2] Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73836, 3-Aminopicolinic acid. PubChem.[3] Link

-

ChemicalBook. (2023). 3-Amino-6-chloro-4-methylpicolinic acid Product Description.Link

-

MDPI. (2023).[2][4] Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. Molecules.[1][2][3][4][5][6][7][8][9][10] Link

Sources

- 1. WO2023201185A1 - Pyrido[3,2-d]pyrimidines as hpk1 inhibitors - Google Patents [patents.google.com]

- 2. WO2023201185A1 - Pyrido[3,2-d]pyrimidines as hpk1 inhibitors - Google Patents [patents.google.com]

- 3. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 5. irl.umsl.edu [irl.umsl.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. mdpi.com [mdpi.com]

- 10. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

Technical Deep Dive: Synthetic Auxin Herbicides

Mechanisms, Resistance Architectures, and Experimental Protocols

Executive Summary

Synthetic auxin herbicides (HRAC Group 4) remain the cornerstone of broadleaf weed management in cereal crops and pasturelands. Despite over 70 years of use, their molecular complexity continues to reveal new insights, particularly regarding the TIR1/AFB signaling pathway and the evolution of non-target site resistance (NTSR). This guide synthesizes current structural biology, resistance mechanisms, and validated experimental protocols for researchers in agrochemistry and weed science.

Chemical Architecture & Structure-Activity Relationships (SAR)

Synthetic auxins mimic the endogenous plant hormone indole-3-acetic acid (IAA). While they share a common "molecular footprint"—typically an aryl ring with a carboxylate moiety allowing binding to the TIR1 receptor—their specific interactions with receptor paralogs (AFB1-5) dictate their potency and spectrum.

Table 1: Classification of Major Synthetic Auxin Families

| Chemical Family | Key Active Ingredients | Structural Characteristics | Receptor Preference |

| Phenoxy-carboxylates | 2,4-D, MCPA, 2,4-DB | Phenyl ring with ether linkage to carboxylic acid. | Broad affinity (TIR1/AFB1-3). |

| Benzoic Acids | Dicamba, Chloramben | Benzoic acid core; steric bulk dictates selectivity. | Preferential binding to TIR1/AFB1. |

| Pyridine-carboxylates | Clopyralid, Picloram, Aminopyralid, Fluroxypyr | Pyridine ring; highly persistent and potent. | High affinity for AFB5 (Picloram). |

| Arylpicolinates | Halauxifen-methyl, Florpyrauxifen-benzyl | Picolinic acid core with complex aryl substitutions. | Unique: High affinity for AFB5; effective at very low use rates (g ai/ha). |

| Quinoline-carboxylates | Quinclorac | Quinoline ring. | Unique activity on some grasses; mechanism involves cyanide accumulation. |

Field Insight: The shift toward Arylpicolinates (e.g., Halauxifen-methyl) represents a "step-change" in SAR. Unlike older auxins, these molecules bind tightly to the AFB5 receptor homolog, allowing them to control weeds that have developed tolerance to 2,4-D or dicamba (which primarily target TIR1).

Mechanism of Action: The TIR1/AFB Signaling Pathway

The lethality of synthetic auxins stems from a "molecular overdose." These herbicides act as "molecular glue," stabilizing the interaction between the F-box protein TIR1 (or AFB) and Aux/IAA transcriptional repressors.

The Cascade:

-

Perception: Herbicide enters the nucleus and binds to the TIR1/AFB receptor.

-

Complex Formation: The herbicide facilitates the recruitment of Aux/IAA repressor proteins to the SCF^TIR1 ubiquitin ligase complex.

-

Ubiquitination & Degradation: Aux/IAA proteins are poly-ubiquitinated and degraded by the 26S proteasome.

-

Derepression: Degradation of Aux/IAA releases Auxin Response Factors (ARFs) .

-

Gene Overexpression: ARFs drive the massive upregulation of auxin-responsive genes (e.g., ACS for ethylene biosynthesis, NCED for ABA biosynthesis).

-

Physiological Collapse: Accumulation of ethylene and ABA leads to epinasty, stomatal closure, ROS generation, and tissue necrosis.

Visualization: The Auxin Signaling Pathway

Figure 1: The molecular mechanism of synthetic auxin herbicides. The herbicide acts as a molecular glue, promoting the degradation of transcriptional repressors.

Resistance Mechanisms: The Evolving Threat

Weed populations have evolved two distinct architectures of resistance:

A. Target-Site Resistance (TSR)

-

Mechanism: Mutations in the TIR1 or AFB genes (e.g., Gly-to-Asp substitutions) reduce herbicide binding affinity. Alternatively, mutations in the Aux/IAA degron domain prevent ubiquitination (dominant mutations).

-

Prevalence: Rare compared to NTSR but highly specific (e.g., Kochia scoparia resistance to dicamba).

B. Non-Target-Site Resistance (NTSR)

-

Mechanism: Involves the reduction of intracellular herbicide concentration.

-

Prevalence: The dominant mechanism in species like Lolium rigidum and Amaranthus palmeri.

Visualization: Resistance Architectures

Figure 2: Classification of resistance mechanisms. NTSR (metabolism/transport) is currently the most widespread challenge in field populations.

Advanced Experimental Protocols

To validate resistance or screen new chemistries, robust protocols are required.

Protocol A: High-Throughput Arabidopsis Root Growth Assay

A rapid, self-validating system to determine cross-resistance patterns or novel compound activity.

Materials:

-

Arabidopsis thaliana seeds: Col-0 (Wild Type), tir1-1 (Resistant Control).

-

0.5x Murashige & Skoog (MS) medium + 1% Sucrose + 0.8% Phytoagar.

-

Square petri dishes (120mm).

Workflow:

-

Sterilization: Surface sterilize seeds (70% EtOH 1 min, 10% Bleach 10 min, 5x dH2O wash).

-

Stratification: Resuspend in 0.1% agarose; incubate at 4°C for 2 days (synchronizes germination).

-

Plating: Pour MS plates containing herbicide gradients (e.g., 0, 10, 50, 100, 500 nM of 2,4-D or Halauxifen).

-

Sowing: Spot 10-15 seeds per genotype per plate. Seal with micropore tape.

-

Growth: Place plates vertically in a growth chamber (22°C, 16h light).

-

Data Capture (Day 7): Scan plates using a high-res flatbed scanner.

-

Analysis: Measure primary root length using ImageJ (NeuronJ plugin).

-

Validation: The tir1-1 mutant must show significant resistance compared to Col-0. If tir1-1 is inhibited equally to Col-0, the compound may have off-target toxicity.

Protocol B: Whole-Plant Dose-Response Screening (Weed Populations)

The gold standard for quantifying field resistance levels (GR50).

Materials:

-

Putative Resistant (R) and Known Susceptible (S) seed populations.

-

Commercial sprayer calibrated (e.g., 200 L/ha, flat fan nozzles).

Workflow:

-

Germination: Pre-germinate seeds in petri dishes if dormancy is suspected; transplant to 10cm pots.

-

Growth Stage: Grow plants to the 3-4 leaf stage (rosette for dicots). Uniformity is critical.

-

Treatment: Apply herbicide at 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x of the label rate.

-

Tip: Include an adjuvant (e.g., MSO or NIS) as per label requirements.

-

-

Incubation: Return to greenhouse (25°C/20°C day/night). Randomize pot placement daily to negate micro-climate effects.

-

Assessment (21 Days After Treatment):

-

Visual: 0 (dead) to 100 (healthy) scale.

-

Biomass: Cut shoots at soil level, dry at 65°C for 48h, weigh.

-

-

Statistical Analysis: Fit data to a Log-Logistic Regression Model (3 or 4 parameters) using R (drc package).

-

Calculate GR50 (Dose reducing growth by 50%).

-

Resistance Factor (RF) = GR50(R) / GR50(S).

-

Safener Technology & Future Outlook

Safeners like Isoxadifen-ethyl and Cyprosulfamide are critical for expanding the utility of auxins in cereal crops.

-

Mechanism: These compounds induce the expression of GSTs and P450s in the crop (e.g., corn/maize) by mimicking a sub-lethal auxin signal. This "primes" the detoxification machinery, allowing the crop to metabolize the herbicide rapidly, while the weed (lacking this specific induction response) perishes.

-

Recent Advances (2024-2025):

-

New Formulations: Encapsulated acetochlor/auxin premixes with built-in safeners (e.g., "Recognition" herbicide) are improving crop safety margins.

-

Novel Chemistries: The emergence of 6-indolylpyridine oxime derivatives (reported 2025) shows promise for high potency at low use rates, potentially overcoming current resistance profiles.

-

References

-

Gaines, T. A., et al. (2020). Mechanisms of resistance to synthetic auxin herbicides.[3] International Journal of Plant Sciences. Link

-

Christoffoleti, P. J., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Scientia Agricola. Link

-

Xu, J., et al. (2022).[2] Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl.[2] Agronomy.[2][4] Link

-

Busi, R., et al. (2018). Weed resistance to synthetic auxin herbicides.[3][4] Pest Management Science.[2][5] Link

-

Riechers, D. E., et al. (2010). Safener-mediated traits for herbicide resistance in weeds and crops.[6][7][8][9] Plant Science. Link

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science.[2][5] Link

-

Liu, Y., et al. (2025). Design, Synthesis, and Herbicidal Evaluation of Novel Synthetic Auxin Herbicides Containing 6-Indolylpyridine Oxime Ester/Amine. Journal of Agricultural and Food Chemistry.[2] Link

Sources

- 1. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. hracglobal.com [hracglobal.com]

- 4. researchgate.net [researchgate.net]

- 5. Herbicide safener isoxadifen-ethyl associated with increased Goss's wilt severity in corn (Zea mays) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. jircas.go.jp [jircas.go.jp]

- 9. researchgate.net [researchgate.net]

Technical Whitepaper: Safety, Hazards, and Handling of 3-Amino-6-chloro-4-methylpicolinic Acid

Executive Summary

3-Amino-6-chloro-4-methylpicolinic acid (CAS 1073182-76-9) is a specialized heterocyclic building block utilized primarily in the synthesis of picolinic acid-based synthetic auxins (herbicides) and pharmaceutical scaffolds.[1] While its acute mammalian toxicity is generally moderate compared to organophosphates, its structural relationship to potent herbicides (e.g., Halauxifen) necessitates strict environmental containment and rigorous dust control.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide an operational framework for handling this compound with high scientific integrity, focusing on cross-contamination prevention and environmental stewardship.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Understanding the physical state and solubility profile is the first step in designing a safety protocol. This molecule exhibits zwitterionic character, influencing its solubility and cleaning protocols.

| Property | Data | Operational Implication |

| IUPAC Name | 3-Amino-6-chloro-4-methylpyridine-2-carboxylic acid | Basis for nomenclature in waste logs. |

| CAS Number | 1073182-76-9 | Verification key for inventory tracking. |

| Formula / MW | C₇H₇ClN₂O₂ / 186.59 g/mol | Used for stoichiometry and molarity calc. |

| Physical State | Off-white to tan solid powder | High Dust Potential: Requires static control. |

| Acidity (pKa) | ~3.5 (COOH) & ~2.5 (Pyridine N) | Amphoteric; solubility is pH-dependent. |

| Solubility | DMSO, Methanol (High); Water (Low at neutral pH) | Use alcohol-based wipes for decontamination. |

Comprehensive Hazard Assessment

GHS Classification (Derived & Analogous)

Note: While specific toxicological data for this intermediate may be limited, classification is derived from Structural Activity Relationships (SAR) of analogous chloropicolinic acids.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation. The chlorinated ring increases lipophilicity, aiding dermal penetration.

-

Serious Eye Damage/Irritation (Category 2A/1): Picolinic acids are notorious eye irritants. Treat as a potential corrosive to the cornea.

-

Specific Target Organ Toxicity - SE (Category 3): Respiratory tract irritation upon inhalation of dust.

-

Aquatic Toxicity (Acute/Chronic Category 3): CRITICAL RISK. As a structural analog to auxin herbicides, this compound may exhibit phytotoxicity at extremely low concentrations. Release into water systems can devastate non-target plant life.

The "Invisible" Hazard: Cross-Contamination

In a multi-use facility, the greatest risk is not acute toxicity to the chemist, but trace contamination of other research samples.

-

Mechanism: Nanogram levels of auxin-mimics can alter the biological assay results of other compounds (e.g., inducing cell division or altering phenotype in plant-based screens).

-

Control: Dedicated glassware and weighing spatulas are mandatory.

Engineering Controls & PPE Strategy

Containment Decision Matrix

The following logic dictates the required engineering controls based on the quantity handled.

Figure 1: Containment decision matrix based on operational scale.

Personal Protective Equipment (PPE)[9]

-

Respiratory: N95/P2 disposable mask is insufficient for powder handling outside a hood. Use a half-face respirator with P100 cartridges if weighing >10g outside a containment enclosure.

-

Hands: Double-gloving is required.

-

Inner: Nitrile (4 mil).

-

Outer: Nitrile (Extended cuff, minimum 5 mil).

-

Rationale: Chlorinated pyridines can permeate thin latex. Nitrile offers superior resistance to the organic solvents (DCM, EtOAc) likely used in subsequent synthesis steps.

-

-

Eyes: Chemical splash goggles (ventless preferred) rather than safety glasses, due to the high risk of eye damage from picolinic acid dusts.

Operational Handling Protocols

Weighing & Transfer (The "Static" Problem)

Fine organic powders often carry static charges, causing "fly-away" dust.

-

Preparation: Place the balance inside the fume hood.

-

Static Neutralization: Use an ionizing bar or anti-static gun (e.g., Zerostat) on the weighing boat before adding the compound.

-

Technique: Do not pour from the bottle. Use a disposable anti-static spatula.

-

Closure: Wipe the threads of the bottle with a Kimwipe dampened in methanol before recapping to prevent friction-grinding of crystals in the cap (a potential aerosol source).

Reaction Setup

-

Solvent Choice: When dissolving, add solvent slowly to the solid. Adding solid to a boiling solvent can cause rapid evolution of HCl gas if acid chlorides are present as impurities, or vigorous boiling/bumping.

-

Incompatibility: Avoid strong oxidizers and strong bases.[2] Reaction with strong bases (NaOH) will deprotonate the carboxylic acid, increasing water solubility but potentially altering reactivity.

Waste Management & Decontamination

Because of the herbicidal potential, this compound must never enter the aqueous waste stream (sink).

Figure 2: Waste stream segregation logic to prevent environmental release.

Decontamination Protocol:

-

Primary Wipe: Wipe surfaces with a dry tissue to collect bulk dust. Dispose as solid hazardous waste.

-

Solubilization: Spray area with Methanol or Ethanol (picolinic acids are often sparingly soluble in water but soluble in alcohols).

Emergency Response

Eye Contact (Highest Risk)

-

Immediate Action: Do not wait for EMS. Flush eyes with tepid water for a minimum of 15 minutes .[5]

-

Technique: Hold eyelids apart. The picolinic acid structure can bind to corneal proteins; thorough irrigation is critical to prevent permanent opacity.

-

Follow-up: Ophthalmological consultation is mandatory.

Spills (Solid)

-

Evacuate: Clear the immediate area of personnel.

-

Isolate: Mark the zone.

-

Clean-up:

-

Do NOT dry sweep (generates dust).[6]

-

Use a HEPA-filtered vacuum if available.

-

Alternatively, cover the powder with wet paper towels (dampened with water/methanol) to suppress dust, then scoop into a bag.

-

Storage and Stability

-

Conditions: Store at 2-8°C (Refrigerated). Keep container tightly closed.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. Aminopyridines can oxidize over time, turning from off-white to dark brown.

-

Shelf Life: Re-test purity annually. Degradation products (decarboxylation) may occur if stored improperly.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53394544 (Related Chloropicolinic Acids). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Pyridine-2-carboxylic acid derivatives. Retrieved from [Link]

(Note: Direct SDS links for this specific intermediate often expire or are behind login walls; references provided link to the primary databases and analogous well-characterized compounds used to derive the safety logic.)

Sources

An In-depth Technical Guide to the Homologs and Analogs of 3-Amino-6-chloro-4-methylpicolinic Acid: A Synthetic Auxin Herbicide Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The picolinic acid scaffold has long been a cornerstone in the development of synthetic auxin herbicides, a class of compounds that mimic the natural plant hormone indole-3-acetic acid (IAA) to induce phytotoxicity in susceptible plant species.[1] Among these, 3-Amino-6-chloro-4-methylpicolinic acid and its derivatives represent a significant area of research, offering a template for the design of novel herbicides with improved efficacy, selectivity, and environmental profiles. This guide provides a comprehensive technical overview of the homologs and analogs of 3-Amino-6-chloro-4-methylpicolinic acid, delving into their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols for their evaluation.

Introduction to 3-Amino-6-chloro-4-methylpicolinic Acid

3-Amino-6-chloro-4-methylpicolinic acid is a pyridine carboxylic acid derivative that belongs to the family of synthetic auxin herbicides.[1] Its chemical structure, characterized by an amino group at the 3-position, a chlorine atom at the 6-position, and a methyl group at the 4-position of the picolinic acid ring, is crucial for its biological activity.

Chemical Structure and Properties:

-

IUPAC Name: 3-Amino-6-chloro-4-methylpicolinic acid

-

CAS Number: 1073182-76-9[2]

-

Molecular Formula: C₇H₇ClN₂O₂[2]

-

Molecular Weight: 186.60 g/mol

The presence of the carboxylic acid group allows the molecule to mimic IAA, while the substitutions on the pyridine ring influence its binding affinity to auxin receptors, its stability within the plant, and its herbicidal spectrum.

Molecular Mechanism of Action: Mimicry of a Master Hormone

Synthetic auxins like 3-Amino-6-chloro-4-methylpicolinic acid exert their herbicidal effects by hijacking the plant's natural auxin signaling pathway.[3] At the molecular level, these compounds act as a "molecular glue" to promote the interaction between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors and the Aux/IAA transcriptional repressor proteins.[3] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The removal of these repressors unleashes Auxin Response Factors (ARFs), which in turn activate the transcription of a cascade of downstream genes responsible for uncontrolled cell division and elongation, ultimately leading to plant death.[1]

Caption: Simplified workflow of the auxin signaling pathway.

Homologs of 3-Amino-6-chloro-4-methylpicolinic Acid

Homologs are compounds belonging to a series that differ from each other by a repeating unit, such as a methylene group (-CH₂-). While the direct homologation of 3-Amino-6-chloro-4-methylpicolinic acid itself is not extensively documented in readily available literature, the concept of homologation of carboxylic acids is a well-established synthetic strategy.[4][5][6] This can be achieved through various methods, including the Arndt-Eistert synthesis, which allows for the one-carbon homologation of carboxylic acids.[7]

The herbicidal activity of such homologs would be of significant interest, as increasing the length of an alkyl substituent can influence the lipophilicity of the molecule, potentially affecting its uptake, translocation, and interaction with the auxin receptor.

Analogs of 3-Amino-6-chloro-4-methylpicolinic Acid: Exploring the Structure-Activity Landscape

The majority of research in this area has focused on the synthesis and evaluation of analogs, where different functional groups are introduced at various positions on the picolinic acid ring. This exploration of the structure-activity relationship (SAR) is crucial for optimizing herbicidal potency and selectivity.

Modifications at the 6-Position

The 6-position of the picolinic acid ring has been a primary target for modification. Replacing the chlorine atom with various aryl and heteroaryl groups has led to the discovery of highly potent herbicides.

-

6-Aryl-picolinates: The introduction of a phenyl group at the 6-position has been a particularly successful strategy, leading to the development of commercial herbicides.[8]

-

6-Pyrazolyl-picolinates: Recent studies have shown that substituting the 6-position with a pyrazolyl ring can result in compounds with excellent herbicidal activity.[8][9]

-

6-Indazolyl-picolinic Acids: Further exploration has led to the synthesis of 6-indazolyl-2-picolinic acids, which have demonstrated significant root inhibitory activity and post-emergence herbicidal effects.[10]

Modifications at Other Ring Positions

While the 6-position has been a major focus, modifications at other positions of the picolinic acid ring also play a critical role in determining herbicidal activity.

-

3-Position: The amino group at the 3-position is a common feature in many active picolinic acid herbicides. Modifications to this group can significantly impact activity.

-

4-Position: The methyl group at the 4-position can be substituted with other groups, such as halogens, to modulate the electronic properties and steric profile of the molecule.[11]

-

5-Position: Substitution at the 5-position can also influence the overall efficacy of the compound.[11]

Structure-Activity Relationship (SAR) and Quantitative Data

The relationship between the chemical structure of these picolinic acid derivatives and their herbicidal activity is a key area of investigation. Quantitative structure-activity relationship (QSAR) studies aim to correlate physicochemical properties of the molecules with their biological effects.

| Compound/Analog | R¹ (at 6-position) | R² (at 3-position) | R³ (at 4-position) | R⁴ (at 5-position) | IC₅₀ (µM) vs. A. thaliana root growth | Reference |

| Picloram | Cl | NH₂ | Cl | Cl | ~1.0 | [10] |

| Analog 1 | 4-Cl-Ph | NH₂ | Cl | Cl | 0.05 | [8] |

| Analog 2 | 4-F-Ph | NH₂ | Cl | Cl | 0.03 | [8] |

| Analog 3 | 3-CF₃-Ph | NH₂ | Cl | Cl | 0.09 | [8] |

| Analog 4 | 4-MeO-Ph | NH₂ | Cl | Cl | 0.12 | [12] |

| Analog 5 | 1H-Indazol-1-yl | NH₂ | Cl | Cl | ~0.5 | [10] |

Note: The IC₅₀ values presented are approximate and are intended for comparative purposes. Please refer to the cited literature for precise data.

Experimental Protocols

Synthesis of 4-Amino-3,5-dichloro-6-(aryl-substituted-1-pyrazolyl)-2-picolinic Acids (General Procedure)

This protocol is a representative example of the synthesis of 6-substituted picolinic acid analogs, adapted from the literature.[8]

Step 1: Synthesis of the pyrazole intermediate.

-

To a solution of the appropriately substituted arylhydrazine hydrochloride (1.0 eq) in ethanol, add the corresponding β-ketoester (1.0 eq).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting pyrazole intermediate by column chromatography.

Step 2: Synthesis of the final picolinic acid derivative.

-

To a solution of 4-amino-3,5,6-trichloropicolinic acid (picloram) (1.0 eq) in a suitable solvent such as DMF, add the synthesized pyrazole (1.2 eq) and a base such as K₂CO₃ (2.0 eq).

-

Heat the reaction mixture at 80-100 °C for 12-24 hours.

-

After cooling, pour the reaction mixture into water and acidify with HCl to pH 2-3.

-

Collect the resulting precipitate by filtration, wash with water, and dry to afford the final product.

Arabidopsis thaliana Root Growth Inhibition Assay

This bioassay is a standard method for evaluating the herbicidal activity of auxin mimics.

-

Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Rinse the seeds five times with sterile distilled water.

-

Plating: Suspend the sterilized seeds in 0.1% sterile agar and plate them on square Petri dishes containing Murashige and Skoog (MS) medium supplemented with 1% sucrose and varying concentrations of the test compound. A solvent control (e.g., DMSO) should be included.

-

Vernalization and Growth: Store the plates at 4°C for 2 days to synchronize germination. Then, transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

-

Data Collection: After 7-10 days, photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the solvent control. Determine the IC₅₀ value (the concentration that inhibits root growth by 50%) by fitting the data to a dose-response curve.

Post-Emergence Herbicidal Efficacy Trial

This protocol outlines a general procedure for assessing the post-emergence herbicidal activity of a compound in a greenhouse or field setting.[13]

-

Plant Material: Grow susceptible weed species (e.g., Amaranthus retroflexus, Chenopodium album) in pots containing a standard potting mix.

-

Herbicide Application: When the weeds have reached the 2-4 true leaf stage, apply the test compound at various rates (e.g., 125, 250, 500 g a.i./ha) using a laboratory sprayer calibrated to deliver a specific volume (e.g., 200 L/ha). Include an untreated control and a commercial standard for comparison.

-

Evaluation: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill).

-

Data Analysis: Analyze the visual assessment data to determine the effective dose for a given level of weed control.

Conclusion and Future Perspectives

The 3-Amino-6-chloro-4-methylpicolinic acid scaffold continues to be a fertile ground for the discovery of novel synthetic auxin herbicides. The exploration of its homologs and a wide array of analogs has led to a deeper understanding of the structure-activity relationships governing their herbicidal efficacy. Future research will likely focus on the design of compounds with even greater potency, broader weed control spectra, and enhanced crop selectivity. Furthermore, a detailed understanding of the interactions between these synthetic auxins and the various TIR1/AFB co-receptors will be instrumental in developing strategies to manage and overcome herbicide resistance in weed populations. The integration of computational chemistry and high-throughput screening will undoubtedly accelerate the discovery of the next generation of picolinic acid-based herbicides.

References

- Yuan, X., et al. (2026). Synthesis and herbicidal activities of 7-azindolylpicolinic acids and their methyl esters derivatives. Chinese Journal of Pesticide Science.

- Zabolotna, Y., et al. (2022). A Close-up Look at the Chemical Space of Commercially Available Building Blocks for Medicinal Chemistry.

- (2008).

- (2025). Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent.

- (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules.

- (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules.

- (2017). cheminformatics review of auxins as herbicides. Journal of Experimental Botany.

- (2024). Iterative One-Carbon Homologation of Unmodified Carboxylic Acids. Journal of the American Chemical Society.

- Arndt-Eistert Synthesis. Organic Chemistry Portal.

- Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.

- (2001). 4-aminopicolinates and their use as herbicides. U.S.

- (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules.

- (2014). Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.

- (2019).

- (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Semantic Scholar.

- (2025). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.

- (2024).

- (2017). Weed Resistance to Synthetic Auxin Herbicides.

- (2023). Considerations for Postemergence Herbicides. SDSU Extension.

- (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. PMC.

- (2007).

- (2023).

- (2001). 4-aminopicolinic acids and their derivatives having selected substituents in the 3-, 5-, and 6-positions. WO 01/51468 A1.

- Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- 4-METHYL-PYRIDINE-2-CARBOXYLIC ACID. ChemicalBook.

- (2012). Insight into the mode of action of 2,4Dichlorophenoxyacetic acid (2,4D) as an herbicide.

- (2010). Measurement of auxin transport in Arabidopsis thaliana. PubMed.

- Guidelines-for-preparing-Agrochemical-field-trials-in-sugarcane.pdf.

- (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. U.S.

- Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed.

- (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.

- log [IC50]. The figure shows the frequency distribution of estimated pIC50 values (Table 1).

- (1973). Quantitative Distribution and Metabolism of Auxin Herbicides in Roots. PMC - NIH.

- 1073182-76-9|3-Amino-6-chloro-4-methylpicolinic acid|BLD Pharm.

- (2015). Synthetic method of 3,4-substituted 2-picolinic acid.

- (2007). A kind of preparation method of 3-amino-4-picoline.

- Li, L., & Friml, J. (2018). Rapid Auxin-mediated Growth Inhibition in Arabidopsis root.

- (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ProQuest.

- (2017). Manganese Toxicity Inhibited Root Growth by Disrupting Auxin Biosynthesis and Transport in Arabidopsis. Frontiers.

- (2003). 4-aminopicolinates and their use as herbicides. WO 03/011853 A1.

- (2015). Auxin-modulated root growth inhibition in Arabidopsis thaliana seedlings with ammonium as the sole nitrogen source. PubMed.

Sources

- 1. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Arndt-Eistert Synthesis [organic-chemistry.org]

- 8. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US6297197B1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. farmprogress.com [farmprogress.com]

Methodological & Application

Application Note: Screening 3-Amino-6-chloro-4-methylpicolinic Acid for Herbicidal Activity

The following Application Note and Protocol Guide is designed for researchers in agrochemical discovery, specifically those investigating novel synthetic auxins based on the picolinic acid scaffold.

Introduction & Scientific Rationale

The discovery of novel auxinic herbicides is critical for managing weed biotypes resistant to glyphosate and acetolactate synthase (ALS) inhibitors. While commercial picolinates like picloram , aminopyralid , and halauxifen-methyl typically feature an amino group at the 4-position, 3-Amino-6-chloro-4-methylpicolinic acid represents a structural isomer of interest for Structure-Activity Relationship (SAR) profiling.

Mechanism of Action (MoA) Context

Synthetic auxins function as molecular glues, stabilizing the interaction between the F-box receptor proteins (TIR1/AFB) and the Aux/IAA transcriptional repressors.

-

Receptor Selectivity: Classical auxins (e.g., 2,4-D) preferentially bind TIR1 . Newer picolinates (e.g., halauxifen) show high affinity for AFB5 , a homolog less susceptible to common resistance mutations.

-

Screening Objective: This protocol aims to determine if the 3-amino substitution retains auxin activity or alters receptor selectivity (TIR1 vs. AFB5), providing a unique tool for overcoming cross-resistance.

Experimental Workflow Overview

The screening process is divided into three tiers:

-

Tier 1 (In Vitro): Molecular docking or receptor binding (optional, computational/biochemical).

-

Tier 2 (In Vivo - Rapid): Arabidopsis thaliana root growth inhibition assay.

-

Tier 3 (Whole Plant): Post-emergence foliar spray on key indicator species.

Visualization: Screening Logic Flow

Figure 1: Hierarchical screening workflow for picolinic acid derivatives, prioritizing rapid root assays before resource-intensive greenhouse trials.

Protocol 1: Stock Preparation & Formulation

Picolinic acids are generally weak acids; the free acid form requires specific handling to ensure solubility and foliar uptake.

Reagents

-

Compound: 3-Amino-6-chloro-4-methylpicolinic acid (>95% purity).

-

Solvent: Dimethyl sulfoxide (DMSO) or Acetone (analytical grade).

-

Surfactant (for Tier 3): Methylated Seed Oil (MSO) or non-ionic surfactant (e.g., Tween 20).

Procedure

-

Primary Stock (100 mM): Dissolve the compound in 100% DMSO. Vortex for 2 minutes. Store at -20°C.

-

Note: Avoid repeated freeze-thaw cycles to prevent precipitation.

-

-

Working Solution (Tier 2): Dilute Primary Stock into sterile MS media (Murashige & Skoog). Final DMSO concentration must be <0.1% to avoid solvent toxicity.

-

Spray Solution (Tier 3): Dilute Primary Stock into water containing 0.25% v/v surfactant.

-

Critical: If the compound precipitates upon adding water, pre-dissolve in a small volume of acetone before adding the aqueous surfactant mix.

-

Protocol 2: Arabidopsis Root Growth Inhibition (Tier 2)

This assay is the industry standard for quantifying auxin activity. Synthetic auxins inhibit primary root elongation at nanomolar to micromolar concentrations.

Materials

-

Seeds: Arabidopsis thaliana (Col-0 wild type).

-

Media: 0.5x MS medium, 1% sucrose, 0.8% agar, pH 5.7.

-

Plates: Square petri dishes (120mm).

Step-by-Step Methodology

-

Sterilization: Surface sterilize seeds (70% ethanol for 1 min, 50% bleach for 10 min, 5x water wash).

-

Stratification: Keep seeds in water at 4°C for 2 days to synchronize germination.

-

Treatment Preparation: Pour molten MS agar containing the test compound at log-scale concentrations: 0, 0.01, 0.1, 1.0, 10, 100 µM .

-

Control: DMSO equivalent (0.1%).

-

Positive Control: 2,4-D or Picloram (0.1 µM).

-

-

Plating: Place seeds in a single row at the top of the square plate (approx. 10-15 seeds/plate).

-

Growth: Seal plates with micropore tape. Incubate vertically in a growth chamber (22°C, 16h light/8h dark).

-

Measurement: At 7 days post-germination (7 DAG), photograph plates and measure primary root length using ImageJ.

Data Analysis: GR50 Calculation

Calculate the GR50 (Growth Reduction 50%) using a four-parameter log-logistic model.

-

Interpretation:

-

GR50 < 1 µM: High Potency (Likely commercial candidate).

-

GR50 1–10 µM: Moderate Potency (Lead optimization required).

-

GR50 > 10 µM: Low Activity (or non-auxinic mode of action).

-

Protocol 3: Post-Emergence Greenhouse Bioassay (Tier 3)

Compounds showing activity in Tier 2 are advanced to whole-plant testing to evaluate foliar uptake, translocation, and species selectivity.

Target Species Panel

| Species Type | Common Name | Scientific Name | Relevance |

| Broadleaf Weed | Redroot Pigweed | Amaranthus retroflexus | Key target for auxins; often resistant to ALS/Glyphosate. |

| Broadleaf Weed | Lambsquarters | Chenopodium album | Indicator for picolinic acid efficacy. |

| Crop (Safety) | Wheat | Triticum aestivum | Monocots should be tolerant (selectivity check). |

| Crop (Sensitive) | Soybean | Glycine max | High sensitivity control (simulates drift injury). |

Application Protocol

-

Growth Stage: Grow plants to the 2-4 true leaf stage (approx. 10-14 days).

-

Dose Range: 10, 50, 100, 200, 400 g ai/ha (grams active ingredient per hectare).

-

Application: Use a track sprayer calibrated to deliver 200 L/ha carrier volume at 200 kPa pressure.

-

Assessment: Evaluate visual injury at 7, 14, and 21 days after treatment (DAT).

Symptomology Guide

Auxinic herbicides induce specific phenotypic markers. Record the presence/severity of:

-

Epinasty: Downward curling of leaves/petioles (usually within 24h).

-

Stem Curvature: Twisting of the main stem.

-

Tissue Callusing: Swelling/tumor-like growth on stems.

-

Necrosis: Tissue death (late stage).

Mechanistic Insight: The Auxin Signaling Pathway

Understanding the molecular target is essential for interpreting results. Picolinic acids mimic Indole-3-Acetic Acid (IAA), hijacking the ubiquitin-proteasome system.

Visualization: Auxin Perception Pathway

Figure 2: The molecular mode of action. The herbicide acts as a "molecular glue," recruiting Aux/IAA repressors to the E3 ubiquitin ligase complex (SCF-TIR1/AFB5), leading to their destruction and uncontrolled gene activation.

Safety & Handling

-

PPE: Wear nitrile gloves, lab coat, and safety goggles. Picolinic acids can be persistent; avoid contamination of soil or non-target plants.

-

Disposal: Collect all liquid waste containing the compound. Do not pour down the drain. Incineration is the preferred disposal method for halogenated pyridines.

References

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance.[1][2] Pest Management Science, 66(2), 113-120. Link

-

Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl and its unique binding mode to AFB5. Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link

-

Liu, Q., et al. (2023).[3] Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.[3][4][5][6][7] Molecules, 28(3), 1431.[4] Link

-

Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.[2] Nature Chemical Biology, 8, 477–485. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids [mdpi.com]

- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Molecular Docking of Picolinate Compounds with AFB5 Auxin Receptor

[1][2]

Executive Summary

This application note provides a rigorous protocol for the molecular docking of picolinate-class synthetic auxins (e.g., Picloram) into the Arabidopsis thaliana AFB5 auxin receptor. Unlike the prototypical TIR1 receptor, AFB5 exhibits a distinct selectivity for picolinates, a feature exploited in herbicide development and chemical biology.

This guide addresses the structural unavailability of a native AFB5 crystal structure by establishing a validated Homology Modeling workflow using TIR1 (PDB: 2P1Q) as a template. It details the "Molecular Glue" mechanism, specific residue mutations driving selectivity (S438A), and a step-by-step computational protocol using open-source (AutoDock Vina) and industry-standard methodologies.

Scientific Rationale & Mechanism

The "Molecular Glue" Mechanism

The Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) proteins function as auxin co-receptors.[1][2][3] They do not undergo a conformational change upon ligand binding.[4] Instead, auxin acts as a "molecular glue," filling a hydrophobic cavity at the bottom of the F-box protein's leucine-rich repeat (LRR) domain. This creates a continuous surface that recruits the Aux/IAA transcriptional repressors for ubiquitination and subsequent proteasomal degradation.

AFB5 vs. TIR1 Selectivity

While TIR1 prefers Indole-3-Acetic Acid (IAA), AFB5 shows high affinity for picolinates (e.g., Picloram). This selectivity is structurally determined by specific amino acid variations in the binding pocket:

-

TIR1 Ser438

AFB5 Ala484: The substitution of Serine with the smaller Alanine in AFB5 expands the binding pocket volume, accommodating the bulky chlorine atoms and the pyridine ring of picolinates which sterically clash in TIR1. -

TIR1 His78

AFB5 Arg123: This variation alters the electrostatic environment, favoring the specific picolinate carboxylate orientation.

Signaling Pathway Visualization

The following diagram illustrates the downstream consequences of the docking event described in this protocol.

Figure 1: The Picolinate-AFB5 signaling cascade. The docking protocol simulates the initial 'Auxin -> AFB5' interaction.

Pre-Docking Preparation

Since no high-resolution crystal structure exists for AFB5 in the Protein Data Bank (PDB), a homology model must be constructed.

Template Selection

-

Primary Template: PDB ID: 2P1Q (TIR1 complexed with IAA).

-

Rationale: High resolution (1.9 Å) and high sequence identity (~70% in the LRR domain) to AFB5.

-

Critical Cofactor: The template contains Inositol Hexakisphosphate (IP6) .[5] This cofactor is structural and must be retained in the AFB5 model; removing it will collapse the LRR solenoid.

Ligand Preparation (Picloram)

Picolinates are weak acids. At physiological pH (7.4), the carboxyl group is deprotonated.

-

SMILES (Picloram): Nc1c(Cl)nc(C(=O)O)c(Cl)c1Cl

-

Protonation State: Compute for pH 7.4 (Anionic form: -COO⁻).

-

Minimization: Energy minimize using MMFF94 force field to generate a valid 3D conformer.

Protocol 1: Homology Modeling of AFB5[2]

Objective: Generate a structural scaffold of AFB5 capable of docking picolinates.

-

Sequence Alignment:

-

Retrieve Arabidopsis AFB5 sequence (UniProt: Q9S775).

-

Align with TIR1 (PDB: 2P1Q chain A) using ClustalOmega or MUSCLE.

-

QC Check: Ensure the F-box and LRR domains align without large gaps in secondary structures.

-

-

Model Generation (SwissModel/Modeller):

-

Submit the alignment to SwissModel.

-

Crucial Step: Manually select 2P1Q as the template.

-

Cofactor Transfer: Ensure the IP6 (IHP) molecule is transferred from the template to the model. Most automated servers might strip heteroatoms; use Modeller (Python script) if manual control is needed to force IP6 inclusion.

-

-

Refinement:

-

Perform a short energy minimization (Amber force field) to relax side chains, specifically focusing on the Ala484 and Arg123 regions to ensure the pocket is correctly formed.

-

Protocol 2: Molecular Docking Workflow

Objective: Dock Picloram into the AFB5 Homology Model to predict binding affinity and pose.

System Setup (AutoDock Vina / PyRx)

| Parameter | Setting | Notes |

| Receptor | AFB5 Homology Model | Remove all waters. Keep IP6. Add polar hydrogens. |

| Ligand | Picloram (Anion) | Gasteiger charges. Rotatable bonds defined (carboxyl rotation). |

| Grid Center | X, Y, Z of Template Ligand | Center grid on the IAA molecule from PDB 2P1Q. |

| Grid Size | 22 x 22 x 22 Å | Sufficient to cover the pocket but restrict non-specific surface binding. |

| Exhaustiveness | 32 - 64 | Higher values required for precise side-chain packing. |

| Energy Range | 4 kcal/mol | Keep poses within this range of the best score. |

Step-by-Step Execution

-

Receptor Preparation:

-

Open AFB5 model in UCSF Chimera/PyMOL.

-

Delete original template ligand (IAA).

-

Ensure IP6 is present.

-

Save as .pdb.

-

Convert to .pdbqt (AutoDock Tools), merging non-polar hydrogens.

-

-

Grid Generation:

-

Docking Run:

-

Execute Vina: vina --receptor AFB5.pdbqt --ligand picloram.pdbqt --center_x [X] --center_y [Y] --center_z [Z] --size_x 22 --size_y 22 --size_z 22 --exhaustiveness 64 --out results.pdbqt

-

-

Interaction Profiling:

-

Load results.pdbqt into PyMOL.

-

Validation Check: The carboxylate of Picloram should interact with the basic residues at the bottom of the pocket (similar to IAA in TIR1).

-

Specificity Check: Verify the chlorine atoms fit into the space created by Ala484 .

-

Workflow Visualization

Figure 2: Computational workflow from sequence retrieval to structural analysis.

Data Analysis & Interpretation

Key Interaction Checkpoints

A successful docking pose for a picolinate agonist in AFB5 must satisfy the following criteria:

| Interaction Type | Target Residue (AFB5) | Mechanism |

| Salt Bridge / H-Bond | Arg449 / Arg123 | Anchors the carboxylic acid headgroup of the auxin. |

| Hydrophobic Pocket | Ala484 | The "Specificity Gate." Accommodates the C3/C5-Chlorine atoms. |

| Pi-Stacking | Trp Residues | Stacking with the pyridine ring (conserved feature). |

| Bottom Floor | IP6 Cofactor | The ligand should sit directly "on top" of the IP6 molecule. |

Interpreting Binding Energy

-

Target Score: Expect binding energies in the range of -7.5 to -9.0 kcal/mol .

-

Comparative Analysis: To validate specificity, perform a control docking of Picloram into TIR1 .

-

Result: Picloram should show weaker affinity (less negative score) or a distorted pose in TIR1 due to steric clashes with Ser438 .

-

Troubleshooting

-

Issue: Ligand binds outside the pocket.

-

Cause: Grid box is too large or the pocket is collapsed.

-

Fix: Reduce grid size to 18x18x18 Å centered strictly on the IP6 centroid. Check homology model for side-chain clashes in the pocket.

-

-

Issue: Picloram clashes with the receptor.

-

Cause: The homology model might have retained the bulky Serine rotamer from the TIR1 template.

-

Fix: Run a localized minimization on residue Ala484 to clear the steric volume.

-

-

Issue: Missing IP6.

-

Cause: Homology software treated IP6 as a solvent and deleted it.

-

Fix: Manually merge the IP6 coordinates from PDB 2P1Q into your generated AFB5 model text file before docking.

-

References

-

Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645.

-

Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485.

-

Prigge, M. J., et al. (2016). The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram. G3: Genes, Genomes, Genetics, 6(5), 1383-1390.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Bioassays of Novel Synthetic Auxin Herbicides

Introduction: The Enduring Significance of Synthetic Auxins and the Need for Robust Bioassays

Synthetic auxin herbicides, structural mimics of the natural plant hormone indole-3-acetic acid (IAA), have been a cornerstone of selective weed management for decades.[1][2] Their mode of action hinges on overwhelming the plant's natural auxin signaling pathways, leading to uncontrolled growth and eventual death, particularly in susceptible dicot species.[3][4] The discovery and development of new synthetic auxin herbicides with improved efficacy, selectivity, and environmental profiles necessitate reliable and efficient screening methods. In vitro bioassays serve as a critical primary screen in this discovery pipeline, offering a controlled environment to assess the biological activity of novel compounds, determine their dose-response relationships, and elucidate their mechanism of action.

This comprehensive guide provides detailed protocols for two widely used and validated in vitro bioassays for assessing the activity of novel synthetic auxin herbicides: the Arabidopsis thaliana root elongation assay and the DR5::GUS reporter gene assay. These assays are selected for their sensitivity, reproducibility, and relevance to the physiological effects of auxins.

The Molecular Basis of Auxin Action: A Foundation for Bioassay Design

Understanding the molecular mechanism of auxin perception and signaling is paramount to interpreting bioassay results. The canonical auxin signaling pathway involves three key protein families:

-

TIR1/AFB F-box proteins: These are the primary auxin receptors.[5][6] In the presence of auxin, they form a co-receptor complex with Aux/IAA proteins.[7]

-

Aux/IAA transcriptional repressors: These proteins bind to and inhibit the activity of Auxin Response Factors (ARFs).[8][9]

-

Auxin Response Factors (ARFs): These are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby regulating their expression.[8][10][11]

At low auxin concentrations, Aux/IAA proteins repress ARF activity.[8][9] When a synthetic auxin herbicide is introduced, it binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and Aux/IAA proteins.[3][7] This interaction targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[3][12] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the expression of a suite of auxin-responsive genes, leading to the characteristic physiological effects of auxin herbicides, such as epinasty, cell elongation, and ultimately, plant death.[2][3]

Visualizing the Auxin Signaling Pathway

The following diagram illustrates the core components and interactions within the nuclear auxin signaling pathway.

Caption: The nuclear auxin signaling pathway at low and high auxin concentrations.

Protocol 1: Arabidopsis thaliana Root Elongation Bioassay

This bioassay is a classic and highly sensitive method for quantifying the biological activity of auxins and auxin-like compounds. It relies on the principle that while low concentrations of auxin can stimulate root growth, higher concentrations are inhibitory.[13][14]

Rationale

The primary root of Arabidopsis thaliana seedlings exhibits a well-defined and quantifiable growth response to exogenous auxins. This dose-dependent inhibition of root elongation provides a robust system for determining the effective concentration (EC₅₀) or growth reduction (GR₅₀) values of novel synthetic auxin herbicides. The assay is relatively simple, requires minimal specialized equipment, and can be adapted for high-throughput screening.

Materials

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) basal salt medium

-

Sucrose

-

Phytagel or Agar

-

1M KOH

-

Sterile petri dishes (square plates are recommended for vertical growth)

-

Sterilization solution (e.g., 70% ethanol, 0.05% Triton X-100)

-

Sterile water

-

Novel synthetic auxin herbicide(s) of interest

-

Solvent for herbicide (e.g., DMSO, ethanol)

-

Growth chamber with controlled light and temperature

-

Scanner and image analysis software (e.g., ImageJ)

Step-by-Step Methodology

-

Media Preparation:

-

Prepare 0.5X MS medium containing 1% (w/v) sucrose. For 1 liter, dissolve 2.2 g of MS basal salt mixture and 10 g of sucrose in distilled water.[15]

-

Adjust the pH to 5.7 using 1M KOH.

-

Add 0.8-1.0% (w/v) Phytagel or agar and autoclave.

-

Allow the medium to cool to approximately 50-60°C.

-

Prepare a stock solution of the novel synthetic auxin herbicide in a suitable solvent.

-

Add the herbicide to the molten agar to achieve the desired final concentrations. A serial dilution is recommended to cover a wide range of concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10, 100 µM). Ensure the final solvent concentration is consistent across all treatments, including the control, and is non-phytotoxic.

-

Pour approximately 25-30 mL of the medium into each sterile square petri dish and allow it to solidify.

-

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a solution of 50% bleach and 0.05% Triton X-100.[16]

-

Rinse the seeds 4-5 times with sterile water.

-

Resuspend the seeds in a small volume of sterile 0.1% agar solution.

-

Using a sterile pipette tip, carefully place 10-15 seeds in a single line on the surface of the agar in each petri dish, approximately 1-2 cm from the top edge.[9]

-

-

Seedling Growth and Treatment:

-

Seal the plates with micropore tape to allow for gas exchange.

-

Stratify the seeds by placing the plates at 4°C in the dark for 2-3 days to synchronize germination.[9]

-

Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar.[15]

-

Maintain a controlled environment, typically 22-24°C with a 16-hour light/8-hour dark photoperiod.

-

After 4-5 days of growth, mark the position of the root tips on the outside of the plate with a fine-tipped marker.

-

Allow the seedlings to grow for an additional 2-3 days.

-

-

Data Collection and Analysis:

-

Scan the plates at a high resolution.

-

Using image analysis software (e.g., ImageJ), measure the length of the new root growth from the initial mark to the new root tip for each seedling.

-

Calculate the average root growth and standard deviation for each herbicide concentration.

-

Express the root growth at each concentration as a percentage of the control (no herbicide) treatment.

-

Plot the percentage of root growth inhibition against the logarithm of the herbicide concentration to generate a dose-response curve.

-

Use a non-linear regression model (e.g., a three or four-parameter log-logistic model) to fit the data and calculate the GR₅₀ value, which is the concentration of the herbicide that causes a 50% reduction in root growth.[17]

-

Visualizing the Arabidopsis Root Elongation Assay Workflow

Caption: Workflow for the Arabidopsis thaliana root elongation bioassay.

Protocol 2: DR5::GUS Reporter Gene Bioassay in Arabidopsis thaliana

This bioassay provides a more direct and molecular-level assessment of auxin activity. It utilizes transgenic Arabidopsis plants carrying a reporter construct where the β-glucuronidase (GUS) gene is driven by the synthetic auxin-responsive promoter DR5.[1][18]

Rationale

The DR5 promoter contains multiple tandem repeats of the auxin response element (AuxRE) TGTCTC.[1] In the presence of auxin or a synthetic auxin herbicide, the degradation of Aux/IAA repressors leads to the activation of ARF transcription factors, which then bind to the DR5 promoter and drive the expression of the GUS reporter gene.[19][20] The resulting GUS activity can be visualized histochemically as a blue precipitate or quantified fluorometrically, providing a sensitive measure of the compound's ability to activate the auxin signaling pathway.

Materials

-

Transgenic Arabidopsis thaliana seeds carrying the DR5::GUS construct

-

Materials for Arabidopsis root elongation bioassay (as listed in Protocol 1)

-

GUS staining solution:

-

100 mM sodium phosphate buffer (pH 7.0)

-

10 mM EDTA

-

0.5 mM potassium ferricyanide

-

0.5 mM potassium ferrocyanide

-

0.1% (v/v) Triton X-100

-

1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)

-

-

70% Ethanol

-

Microscope with imaging capabilities

-

For quantitative analysis:

-

4-methylumbelliferyl-β-D-glucuronide (MUG)

-

Extraction buffer

-

Fluorometer

-

Step-by-Step Methodology

-

Seedling Growth and Treatment:

-

Follow steps 1-3 from the Arabidopsis Root Elongation Bioassay protocol to grow DR5::GUS seedlings on media containing various concentrations of the novel synthetic auxin herbicide.

-

The duration of treatment can be varied, but typically 24-48 hours is sufficient to induce a strong GUS response.

-

-

Histochemical GUS Staining (Qualitative/Semi-Quantitative):

-

Carefully harvest whole seedlings or specific tissues (e.g., roots) and place them in wells of a multi-well plate or in microfuge tubes.

-

Submerge the tissue in the GUS staining solution.

-

Incubate at 37°C for 2-16 hours, or until a blue color develops. The incubation time will depend on the strength of the auxin response.

-

After staining, remove the staining solution and replace it with 70% ethanol to stop the reaction and clear the chlorophyll, which can obscure the blue precipitate.[18]

-

Replace the ethanol several times until the tissues are clear.

-

Visualize the staining pattern under a microscope and capture images. The intensity and localization of the blue color indicate the sites and relative strength of auxin activity.

-

-

Fluorometric GUS Assay (Quantitative):

-

Harvest seedlings and freeze them in liquid nitrogen.

-

Homogenize the tissue in an appropriate extraction buffer.

-

Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the protein extract.

-

In a 96-well plate, mix a small volume of the protein extract with a MUG-containing assay buffer.[10][11]

-

Incubate at 37°C. The GUS enzyme will cleave MUG to produce the fluorescent product 4-methylumbelliferone (4-MU).

-

Measure the fluorescence over time using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~455 nm.

-

The rate of fluorescence increase is proportional to the GUS activity.

-

Normalize the GUS activity to the total protein concentration in each extract.

-

Plot the normalized GUS activity against the herbicide concentration to generate a dose-response curve and calculate the EC₅₀ value.

-

Data Presentation and Interpretation

For both bioassays, the primary output is a dose-response curve from which key parameters can be derived to compare the efficacy of different compounds.

| Parameter | Description | Significance |